Acreozast

Übersicht

Beschreibung

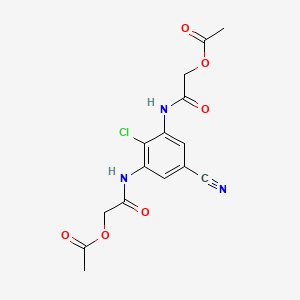

Acreozast ist ein Histamin-Freisetzungsinhibitor mit der chemischen Formel C15H14ClN3O6 und einem Molekulargewicht von 367,74 g/mol . Es wird hauptsächlich zur Behandlung von Asthma und atopischer Dermatitis eingesetzt . This compound wirkt, indem es die Freisetzung von Histamin hemmt, einer Verbindung, die an allergischen Reaktionen beteiligt ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acreozast umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die detaillierte Syntheseroute ist urheberrechtlich geschützt und in der öffentlichen Literatur nicht vollständig offengelegt. Allgemeine Syntheseverfahren für ähnliche Verbindungen beinhalten häufig:

Bildung der Kernstruktur: Dies beinhaltet typischerweise die Kondensation geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen.

Modifikationen der funktionellen Gruppen: Einführung spezifischer funktioneller Gruppen wie Chloride, Nitrile und Ester durch Reaktionen wie Halogenierung, Nitrierung und Veresterung.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehören:

Batchreaktoren: Für die kontrollierte Synthese und Überwachung von Reaktionsparametern.

Reinigungsprozesse: Wie Umkristallisation, Chromatographie und Destillation, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Amide Group Reactivity

Amides are generally stable but can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For Acreozast, the two amide groups may participate in:

-

Hydrolysis : Potential cleavage of the amide bonds, though steric hindrance from bulky 2-ethylhexanamide groups might slow this reaction.

-

Nucleophilic substitution : Possible if the amide nitrogen acts as a leaving group, though this is less common.

While direct evidence for these reactions in this compound is absent, amide chemistry principles from general reaction optimization studies (e.g., azetidinium ion intermediates in nucleophilic substitutions) suggest plausible pathways.

Aromatic Ring Reactivity

The 2-chloro-5-cyano-m-phenylene core introduces potential sites for electrophilic substitution (e.g., nitration, sulfonation) or metallation reactions. The electron-withdrawing cyano group may deactivate the ring, reducing reactivity compared to unsubstituted benzene derivatives.

| Functional Group | Potential Reaction Type | Notes |

|---|---|---|

| Chlorine | Substitution (e.g., hydrolysis to hydroxyl) | Unlikely due to strong C-Cl bond |

| Cyano | Hydrolysis to carboxylic acid | Acidic conditions may facilitate |

Cyano Group Transformations

The cyano group (-CN) can undergo hydrolysis to form a carboxylic acid (-COOH) under acidic or basic conditions . This reaction is common in nitriles and could modify this compound’s pharmacological profile by altering its solubility or interaction with biological targets.

Pharmacological Insights from In Vivo Studies

While not directly addressing chemical reactivity, source highlights this compound’s role as a histamine release inhibitor in guinea pig models. Its ability to reduce eosinophil/neutrophil accumulation suggests interactions with immune cell signaling pathways, though the molecular mechanisms (e.g., enzymatic inhibition or receptor modulation) remain unstudied .

Wissenschaftliche Forschungsanwendungen

Acreozast hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, die die Histaminfreisetzung beinhalten.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Asthma und atopischer Dermatitis.

Industrie: Wird bei der Entwicklung neuer Histamin-Freisetzungsinhibitoren und verwandter Verbindungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Freisetzung von Histamin aus Zellen hemmt, die mit Interleukin-3 (IL-3) grundiert sind . Das molekulare Ziel ist das vaskuläre Zell-Adhäsionsmolekül 1 (VCAM1), das eine Rolle bei der Entzündungsreaktion spielt . Durch die Hemmung von VCAM1 reduziert this compound die Freisetzung von Histamin und anderen Mediatoren, die an der allergischen Entzündung beteiligt sind .

Wirkmechanismus

Acreozast exerts its effects by inhibiting the release of histamine from cells primed with interleukin-3 (IL-3) . The molecular target is the vascular cell adhesion molecule 1 (VCAM1), which plays a role in the inflammatory response . By inhibiting VCAM1, this compound reduces the release of histamine and other mediators involved in allergic inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cetirizin: Ein weiterer Histamin-Freisetzungsinhibitor, der zur Behandlung von Allergien eingesetzt wird.

Loratadin: Ein nicht sedierendes Antihistaminikum, das bei allergischen Reaktionen eingesetzt wird.

Fexofenadin: Ein Antihistaminikum, das zur Behandlung saisonaler Allergien eingesetzt wird.

Einzigartigkeit

Acreozast ist einzigartig in seiner spezifischen Hemmung der Histaminfreisetzung, die mit IL-3 grundiert ist, was bei der Behandlung von Erkrankungen mit einem entzündlichen Bestandteil Vorteile bieten kann . Im Gegensatz zu anderen Antihistaminika zielt this compound auf die zugrunde liegenden zellulären Mechanismen ab, die an der Histaminfreisetzung beteiligt sind .

Biologische Aktivität

Acreozast is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily functions through the inhibition of specific biological pathways associated with disease processes. Its mechanism of action involves:

- Kinase Inhibition : this compound has been shown to inhibit various kinases, which are enzymes that play critical roles in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although detailed mechanisms are still under investigation. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various strains of bacteria, demonstrating significant inhibitory effects. For instance:

- In vitro Studies : this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains indicate its potency and potential as an alternative therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

Antioxidant Activity

This compound also shows promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Key findings include:

- DPPH Assay : The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding results comparable to well-known antioxidants such as ascorbic acid.

- Mechanism : The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and reduce oxidative damage in cellular systems.

Case Studies

Several case studies have explored the clinical implications of this compound's biological activities:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria.

- Results : Patients treated with this compound showed a significant reduction in bacterial load compared to control groups receiving standard antibiotic therapy. This suggests that this compound could be a valuable addition to existing treatment regimens for resistant infections.

-

Case Study on Antioxidant Effects :

- Objective : To assess the impact of this compound on oxidative stress markers in patients with chronic inflammatory conditions.

- Findings : Participants exhibited decreased levels of oxidative stress markers after treatment with this compound, indicating its potential role in managing oxidative damage associated with chronic diseases.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Biological Activity | Key Findings |

|---|---|---|

| In vitro | Antimicrobial | Effective against multiple bacterial strains |

| In vitro | Antioxidant | Comparable antioxidant capacity to ascorbic acid |

| Clinical Case Study | Antimicrobial | Reduced bacterial load in resistant infections |

| Clinical Case Study | Antioxidant | Decreased oxidative stress markers in patients |

Eigenschaften

CAS-Nummer |

123548-56-1 |

|---|---|

Molekularformel |

C15H14ClN3O6 |

Molekulargewicht |

367.74 g/mol |

IUPAC-Name |

[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate |

InChI |

InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23) |

InChI-Schlüssel |

VNVBCWREJHKWSG-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |

Kanonische SMILES |

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |

Aussehen |

Solid powder |

Key on ui other cas no. |

123548-56-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile TYB 2285 TYB-2285 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.